molecular formula C6H9I B092552 1-Iodocyclohexene CAS No. 17497-53-9

1-Iodocyclohexene

Cat. No. B092552
CAS RN: 17497-53-9
M. Wt: 208.04 g/mol
InChI Key: CAROGICRCNKEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodocyclohexene is a compound with the molecular formula C6H9I . It is also known by other names such as 1-Iodocyclohex-1-ene and Cyclohexene, 1-iodo- . The molecular weight of 1-Iodocyclohexene is 208.04 g/mol .


Synthesis Analysis

1-Iodocyclohexene can be prepared from the reaction of iodine with hydrazone 1, obtained from cyclohexanone . Another method involves the simultaneous application of UV light and ultrasonic irradiation to a reaction mixture containing 1-iodocyclohexene . The irradiation of 1-iodocyclohexene in methanol was carried out with or without the addition of zinc .


Molecular Structure Analysis

The molecular structure of 1-Iodocyclohexene includes seven heavy atoms . The InChI representation of the molecule is InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 . The Canonical SMILES representation is C1CCC(=CC1)I .


Chemical Reactions Analysis

1-Iodocyclohexene exhibits high reactivity with metals, enabling powerful transformations . It can undergo C-C, C-N, and C-O bond-forming reactions via Pd- or Cu- catalyzed cross-coupling reactions . The irradiation process involves the initial homolytic cleavage of the carbon-halogen bond, followed by electron transfer within a radical pair to generate an ion pair .


Physical And Chemical Properties Analysis

1-Iodocyclohexene is a colorless to pale pink oil . It has a boiling point of 48°C/5 mmHg . The compound is soluble in most organic solvents . Its exact mass and monoisotopic mass are 207.97490 g/mol . The topological polar surface area of 1-Iodocyclohexene is 0 Ų .

Scientific Research Applications

  • Photochemistry and Ultrasound Influence : Blaškovicová, Gáplovský, and Blaško (2007) reported on the synthesis and photochemistry of 1-iodocyclohexene, particularly the influence of ultrasound and UV light. The study highlighted how ultrasound significantly affects the photobehavior of this reaction, especially its radical route. Ultrasound, combined with zinc, positively contributed to the production of radical and ionic products, suggesting potential applications in photochemical syntheses (Blaškovicová, Gáplovský, & Blaško, 2007).

  • Weinreb Amides Synthesis : Takács, Petz, and Kollár (2010) utilized 1-iodocyclohexene in the palladium-catalyzed aminocarbonylation to synthesize Weinreb amides. These compounds were prepared with high yields under certain conditions, highlighting the utility of 1-iodocyclohexene in organic synthesis, particularly in the formation of amides (Takács, Petz, & Kollár, 2010).

  • Hydrazinocarbonylation of Iodoalkenes : Gergely and Kollár (2017) explored the aminocarbonylation (hydrazinocarbonylation) of iodoalkenes like 1-iodocyclohexene using palladium catalysis. The study indicated the formation of hydrazides in moderate to high yields, demonstrating the applicability of 1-iodocyclohexene in synthesizing nitrogen-containing organic compounds (Gergely & Kollár, 2017).

  • Double Carbonylation in Synthesis : Carrilho, Pereira, Takács, and Kollár (2012) conducted a systematic study on the catalytic synthesis of unsaturated 2-ketocarboxamides using 1-iodocyclohexene. The study emphasized the influence of various factors like temperature and carbon monoxide pressure on the yields, underscoring the role of 1-iodocyclohexene in complex organic synthesis (Carrilho, Pereira, Takács, & Kollár, 2012).

  • Synthesis in Asymmetric Preparation : Endoma-Arias and Hudlický (2011) used 1-iodocyclohexene carboxylate in the asymmetric preparation of kibdelone C and its congeners. This application demonstrates its utility in the synthesis of complex organic molecules, particularly in asymmetric synthesis (Endoma-Arias & Hudlický, 2011).

Mechanism of Action

The mechanism of action of 1-Iodocyclohexene involves the initial homolytic cleavage of the carbon-halogen bond, followed by electron transfer within a radical pair to generate an ion pair . This process is influenced by the simultaneous application of UV light and ultrasonic irradiation .

Future Directions

While specific future directions for the study or application of 1-Iodocyclohexene are not mentioned in the sources retrieved, its high reactivity with metals and ability to undergo various bond-forming reactions suggest potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

1-iodocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROGICRCNKEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334017
Record name 1-Iodocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodocyclohexene

CAS RN

17497-53-9
Record name 1-Iodocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodocyclohexene
Reactant of Route 2
1-Iodocyclohexene
Reactant of Route 3
1-Iodocyclohexene
Reactant of Route 4
Reactant of Route 4
1-Iodocyclohexene
Reactant of Route 5
1-Iodocyclohexene
Reactant of Route 6
1-Iodocyclohexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.